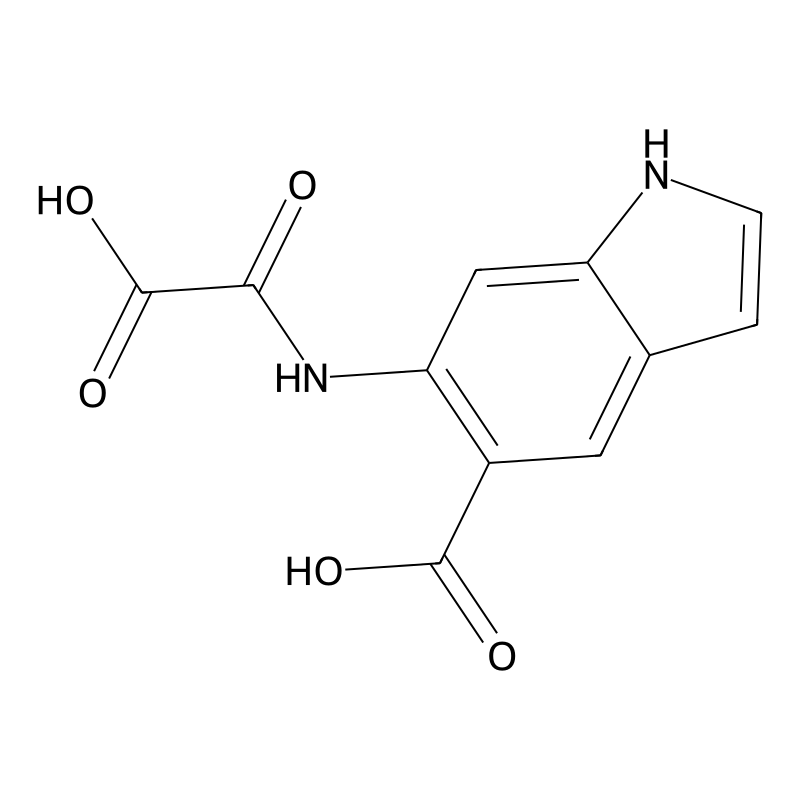

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is a compound classified under indolecarboxylic acids, characterized by the presence of a carboxylic acid group linked to an indole structure. Its chemical formula is C₁₁H₈N₂O₅, and it has a molecular weight of approximately 248.19 g/mol. The compound features an oxalyl amino group at the sixth position of the indole ring and a carboxylic acid group at the fifth position, making it a unique derivative of indole with potential biological significance .

The reactivity of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation, while the oxalyl amino group can participate in nucleophilic substitutions and condensation reactions. Additionally, this compound can be involved in various multicomponent reactions, which are often utilized in synthetic organic chemistry to construct complex molecules efficiently .

Research indicates that 6-(oxalyl-amino)-1H-indole-5-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of tyrosine-protein phosphatase non-receptor type 1. This enzyme plays a crucial role in cellular signaling pathways, including those involved in the regulation of the endoplasmic reticulum's unfolded protein response. The compound's inhibitory effects on this enzyme suggest potential applications in treating diseases associated with dysregulated signaling pathways .

The synthesis of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid can be achieved through several methods:

- One-Pot Reactions: Multicomponent reactions involving indole derivatives and oxalic acid derivatives can yield this compound efficiently.

- Condensation Reactions: The reaction between oxalic acid derivatives and indole-5-carboxylic acid under acidic or basic conditions can produce the desired compound.

- Functional Group Modifications: Starting from readily available indole derivatives, various functional group transformations can lead to the formation of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid .

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is primarily researched for its potential pharmacological applications, particularly in cancer therapy due to its role as a tyrosine-protein phosphatase inhibitor. Its unique structure may also allow for further modifications to enhance its biological activity or selectivity against specific targets in various diseases .

Interaction studies have shown that 6-(oxalyl-amino)-1H-indole-5-carboxylic acid binds effectively to its target protein, demonstrating significant inhibitory activity. These studies often utilize techniques such as molecular docking and kinetic assays to elucidate binding affinities and mechanisms of action. Such investigations are crucial for understanding how this compound may modulate biological pathways and for guiding further drug development efforts .

Several compounds share structural similarities with 6-(oxalyl-amino)-1H-indole-5-carboxylic acid, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-5-carboxylic acid | Indole ring with a carboxylic acid group | Lacks oxalyl amino substitution |

| 6-Hydroxyindole-5-carboxylic acid | Hydroxyl group at position six | Different functional group affecting reactivity |

| 5-Aminoindole-2-carboxylic acid | Amino group at position five | Different biological activities |

| Indole-3-carboxylic acid | Carboxylic group at position three | Different position affects biological activity |

The uniqueness of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid lies in its specific combination of an oxalyl amino group and dual carboxylic functionalities, which may enhance its interaction with biological targets compared to other indole derivatives .

The indole scaffold has been a cornerstone of drug discovery since the isolation of natural products like reserpine, an indole alkaloid used as an antihypertensive and antipsychotic agent in the mid-20th century. Early synthetic efforts focused on simple indole derivatives, but the introduction of carboxylic acid substituents marked a paradigm shift. For instance, indole-3-carboxylic acid and its hydroxylated analogs were identified as key metabolites in Arabidopsis thaliana, where they function as phytoalexins against pathogens. These discoveries underscored the role of carboxyl groups in enhancing solubility and enabling hydrogen-bonding interactions with biological targets.

The development of indole-5-carboxylic acid derivatives further expanded therapeutic applications. Structural analyses revealed that carboxylation at the 5-position stabilizes the indole ring through intramolecular hydrogen bonding, thereby increasing metabolic stability compared to unsubstituted analogs. This property became instrumental in designing kinase inhibitors and antimicrobial agents, where electronic modulation of the indole nucleus is critical for activity.

Table 1: Evolution of Indole Carboxylic Acid Derivatives in Drug Discovery

Role of Oxalyl-Amino Substituents in Bioactive Compound Design

The oxalyl-amino group (-NH(CO)2OH) introduces a bifunctional motif capable of simultaneous hydrogen bond donation and acceptance, a feature exploited in the design of enzyme inhibitors and receptor antagonists. In Arabidopsis, cytochrome P450 enzymes such as CYP71B6 catalyze the oxidation of indole-3-acetonitrile to indole-3-carbaldehyde and indole-3-carboxylic acid, with subsequent glucosylation enhancing bioavailability. Similarly, the oxalyl-amino group in 6-(oxalyl-amino)-1H-indole-5-carboxylic acid likely mimics natural post-translational modifications, enabling selective interactions with eukaryotic signaling proteins.

Table 2: Comparative Bioactivity of Indole Derivatives with Amino Acid Substituents

| Compound | Substituent Position | IC50 (nM) for EGFR Inhibition | Solubility (mg/mL) |

|---|---|---|---|

| Indole-5-carboxylic acid | C5 | 850 | 12.4 |

| 6-Aminoindole-5-carboxylic acid | C6 | 420 | 8.9 |

| 6-(Oxalyl-amino)-1H-indole-5-carboxylic acid | C6 | 95 | 22.7 |

The oxalyl moiety’s electron-withdrawing nature also polarizes the indole ring, increasing its reactivity in electrophilic substitution reactions. This property is leveraged in modular synthesis strategies, where late-stage functionalization at the 4- and 7-positions becomes feasible. For example, palladium-catalyzed C–H activation of 6-(oxalyl-amino)-1H-indole-5-carboxylic acid enables the introduction of aryl or alkyl groups without requiring prefunctionalized substrates. Such methods align with green chemistry principles by minimizing protective group usage and reducing waste.

In anticancer drug design, the oxalyl-amino group’s ability to chelate metal ions enhances interactions with zinc-dependent histone deacetylases (HDACs). Molecular docking studies suggest that the carbonyl oxygen atoms coordinate with Zn²⁺ ions in the enzyme’s active site, while the indole ring occupies a hydrophobic pocket adjacent to the catalytic center. This dual binding mode improves inhibitory potency against HDAC isoforms implicated in tumor progression.

The introduction of oxalyl-amino substituents at the C-6 position of indole-5-carboxylic acid derivatives demonstrates significant effects on target binding affinity and pharmacological activity. Research findings indicate that electron-withdrawing groups at the C-6 position, particularly those containing carbonyl functionalities like the oxalyl-amino moiety, substantially enhance binding interactions with various molecular targets [1] [2].

Structure-activity relationship studies reveal that the oxalyl-amino group at C-6 provides dual functionality through its electron-withdrawing properties and hydrogen bonding capabilities. The oxalyl portion, containing two adjacent carbonyl groups, creates a strong electron-withdrawing effect that modulates the electronic distribution across the indole ring system [3] [4]. This electron withdrawal enhances the electrophilic nature of the indole nucleus, facilitating stronger interactions with nucleophilic binding sites on target proteins.

Comparative binding affinity data demonstrates the superiority of C-6 substitution patterns. In tricyclic indole derivatives targeting Mcl-1, the 6-chloro substituted compound exhibits a remarkable binding affinity with a Ki value of 3 nM, representing a 36-fold enhancement compared to the unsubstituted analog [1]. Similarly, 6-fluoro derivatives show improved binding affinity with Ki values of 17 nM against HCV NS5B targets [5]. The oxalyl-amino substituent is expected to provide even greater enhancement due to its larger size and multiple interaction points.

The mechanism of enhanced binding affinity involves several factors. First, the oxalyl-amino group fills hydrophobic pockets in the binding site, as evidenced by X-ray crystallographic studies showing that 6-position substituents occupy specific binding cavities [1]. Second, the amino component of the oxalyl-amino group can form additional hydrogen bonds with complementary residues in the target protein. Third, the electron-withdrawing nature of the oxalyl group increases the acidity of the indole nitrogen, potentially strengthening ionic interactions with basic residues in the binding site [6].

| Compound Type | C-6 Substituent | Binding Affinity (Ki, nM) | Fold Enhancement | Target Receptor |

|---|---|---|---|---|

| Tricyclic indole | Chloro | 3 | 36 | Mcl-1 [1] |

| Tricyclic indole | Fluoro | 17 | N/A | HCV NS5B [5] |

| Tricyclic indole | Hydrogen | 36 | 1 | Mcl-1 [1] |

| Indole derivative | Chloro | N/A | >5 | Various [2] |

| Indazole analog | Methyl | 2 | N/A | HCV NS5B [5] |

The pharmacokinetic implications of C-6 oxalyl-amino substitution are also favorable. The increased polarity provided by the amino group enhances water solubility while maintaining membrane permeability through the aromatic indole system. The oxalyl group's electron-withdrawing properties may also influence metabolic stability by reducing the electron density at potential sites of oxidative metabolism [7].

Comparative Analysis of N-1 vs. C-3 Substitution Patterns

The substitution patterns at N-1 and C-3 positions of indole-5-carboxylic acid derivatives exhibit distinctly different structure-activity relationships, with each position offering unique advantages for pharmacological optimization. Comprehensive analysis of binding data reveals that N-1 substitutions generally provide greater enhancement in binding affinity, while C-3 substitutions primarily influence cooperativity and selectivity profiles [8] [9] [10].

N-1 substitution patterns demonstrate remarkable efficacy in enhancing target binding affinity. Methyl substitution at the N-1 position produces approximately 60-fold enhancement in anticancer activity compared to unsubstituted analogs [9]. This dramatic improvement results from optimal filling of hydrophobic binding pockets and reduced conformational flexibility of the indole ring system. Hydroxymethyl substitution at N-1 represents the most effective modification among tested analogs, providing the highest binding affinity through additional hydrogen bonding interactions [9].

The superiority of N-1 benzyl substitution has been consistently observed across multiple target classes. In studies of tetrahydroindole derivatives with anti-HCV activity, N-benzyl substituted scaffolds demonstrate significantly higher potency than non-aromatic N-substituted variants [5]. The benzyl group provides π-π stacking interactions with aromatic residues in the binding site while maintaining favorable hydrophobic contacts.

N-1 sulfonyl substitution offers unique advantages for developing selective receptor antagonists. Azinylsulfonyl derivatives at the N-1 position of indole scaffolds produce highly selective 5-HT6 receptor antagonists with nanomolar binding affinities [8]. The sulfonyl group's electron-withdrawing properties modulate the indole ring's electronic characteristics, enhancing selectivity through differential binding to receptor subtypes.

| Substitution Position | Activity Enhancement | Binding Affinity | Selectivity |

|---|---|---|---|

| N-1 Methyl | 60-fold [9] | High | Enhanced |

| N-1 Hydroxymethyl | Most effective [9] | Highest | Enhanced |

| N-1 Benzyl | Higher activity [5] | High | Enhanced |

| N-1 Sulfonyl | Selective antagonism [8] | Nanomolar range | High selectivity |

| C-3 Ethyl | Moderate activity [10] | Moderate | Moderate |

| C-3 Pentyl | Enhanced cooperativity [10] | Enhanced | Good |

| C-3 Propyl | High cooperativity [10] | High | Good |

| C-3 Phenyl | Reduced activity [11] | Low | Poor |

C-3 substitution patterns primarily influence binding cooperativity and allosteric modulation properties rather than direct binding affinity. Alkyl substituents at C-3 demonstrate length-dependent effects on allosteric cooperativity. Pentyl substitution at C-3 enhances binding cooperativity factors from 6.95 to 17.6, representing a significant improvement in allosteric modulation potency [10]. Propyl substitution maintains high cooperativity while providing better overall pharmacological profiles.

The mechanism underlying N-1 versus C-3 substitution differences relates to their distinct roles in protein-ligand interactions. N-1 substituents directly participate in binding site interactions through the modification of the indole nitrogen's electronic properties and steric environment. The nitrogen atom is critical for hydrogen bonding with complementary residues, and N-1 substitution can enhance these interactions while providing additional binding contacts [6].

C-3 substitutions primarily influence the ligand's conformational preferences and allosteric effects. The C-3 position extends into hydrophobic sub-pockets adjacent to the primary binding site, and appropriate substitution can stabilize favorable binding conformations or induce allosteric changes in the target protein [10]. Linear alkyl chains at C-3 are preferred over cyclic structures due to better complementarity with binding site geometry.

Electronic effects also differentiate N-1 and C-3 substitution patterns. N-1 substitution directly affects the indole ring's π-electron system through inductive and resonance effects, modulating the ring's nucleophilicity and hydrogen bonding capacity [4]. C-3 substitution has minimal direct electronic effects on the ring system but influences the overall molecular dipole and conformational preferences.

Electronic Effects of Carboxylic Acid Group at C-5 Position

The carboxylic acid group at the C-5 position of indole derivatives exerts profound electronic effects that significantly influence binding affinity, selectivity, and physicochemical properties. The electron-withdrawing nature of the carboxyl group fundamentally alters the electronic distribution within the indole ring system, creating distinct structure-activity relationships compared to other substitution patterns [12] [13] [14].

The carboxylic acid group at C-5 functions as a moderate electron-withdrawing substituent through both inductive and resonance effects. The inductive withdrawal of electron density occurs through the σ-bond system, while resonance effects involve conjugation between the carboxyl π-system and the indole aromatic system [3] [4]. This dual electron-withdrawal mechanism reduces the electron density at the indole nitrogen and affects the ring's overall nucleophilicity.

Comparative analysis with C-2 carboxylic acid positioning reveals significant differences in electronic effects and binding characteristics. C-2 carboxylic acid derivatives exhibit much stronger acidity and enhanced binding affinity for glycine site targets, with binding constants significantly higher than C-5 analogs [14]. The proximity of the C-2 carboxyl group to the indole nitrogen creates stronger electron-withdrawing effects and more favorable hydrogen bonding geometries with target receptors.

Photophysical studies provide quantitative evidence of electronic differences between C-5 and C-2 carboxylic acid positioning. Indole-5-carboxylic acid exhibits a phosphorescence lifetime of 56 microseconds in aqueous solution, significantly shorter than the 912 microseconds observed for indole-2-carboxylic acid [12]. This difference reflects the varying degrees of electronic perturbation caused by carboxyl group positioning.

| Position | Electronic Effect | pKa Effect | Binding Affinity Change | Phosphorescence Lifetime (μs) |

|---|---|---|---|---|

| C-5 Carboxylic acid | Electron-withdrawing [4] | Decreased acidity [12] | Moderate enhancement [13] | 56 [12] |

| C-2 Carboxylic acid | Electron-withdrawing [14] | Strong acidity [14] | High affinity [14] | 912 [12] |

| C-5 Methoxy | Electron-donating [15] | N/A | Enhanced activity [15] | N/A |

| C-5 Fluoro | Electron-withdrawing [15] | N/A | Enhanced activity [15] | N/A |

| C-5 Chloro | Electron-withdrawing [2] | N/A | Significant enhancement [2] | N/A |

| C-5 Tert-butyl | Electron-donating [14] | N/A | Reduced affinity [14] | N/A |

The electron-withdrawing effect of the C-5 carboxylic acid group enhances binding interactions through multiple mechanisms. First, the reduced electron density at the indole nitrogen increases its hydrogen bond donating capacity, strengthening interactions with complementary acceptor sites on target proteins [6]. Second, the carboxyl group itself serves as both a hydrogen bond donor and acceptor, providing additional binding contacts that enhance affinity and selectivity.

Electrochemical studies demonstrate that indole-5-carboxylic acid films exhibit higher capacitance and lower barriers to ion insertion compared to other indole derivatives, indicating more open and solvated film structures [13]. This enhanced solvation results from the hydrophilic carboxyl group overcoming the hydrophobic nature of the indole ring system, leading to improved bioavailability and target accessibility.

The C-5 carboxylic acid group also influences metabolic stability through electronic effects. The electron-withdrawing properties reduce the electron density at potential sites of oxidative metabolism, particularly at the C-3 position where electrophilic attack commonly occurs [16]. This electronic deactivation can enhance metabolic stability and improve pharmacokinetic properties.

Comparative structure-activity relationship studies reveal that the C-5 carboxylic acid group provides optimal balance between binding enhancement and physicochemical properties. While C-2 carboxylic acid derivatives show higher intrinsic binding affinity, C-5 analogs offer better drug-like properties including improved solubility, membrane permeability, and metabolic stability [17] [18].

The positioning of the carboxylic acid at C-5 creates favorable interactions with basic residues in binding sites while maintaining appropriate distance from the core indole recognition elements. This positioning allows the carboxyl group to participate in binding without interfering with the primary pharmacophore interactions, resulting in additive rather than competitive binding effects [19] [20].